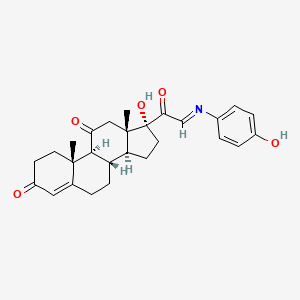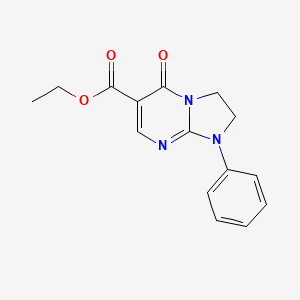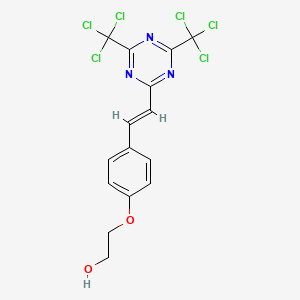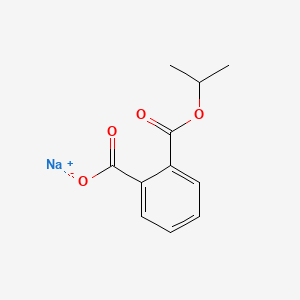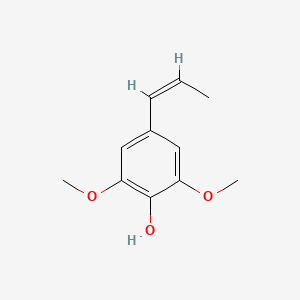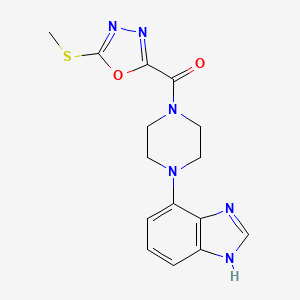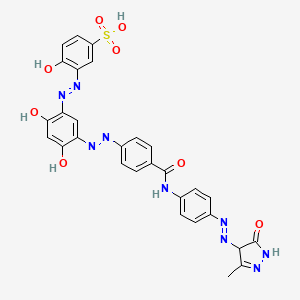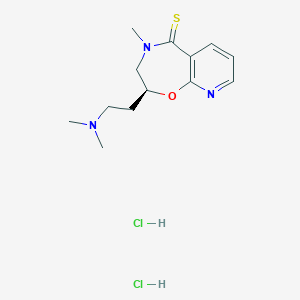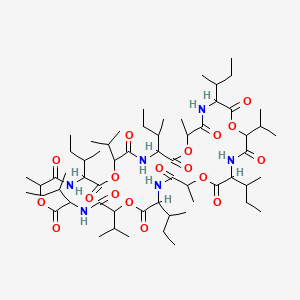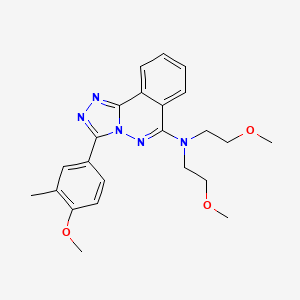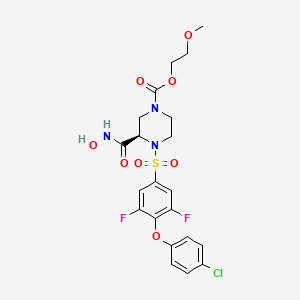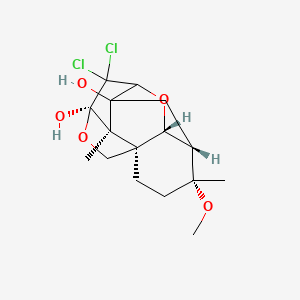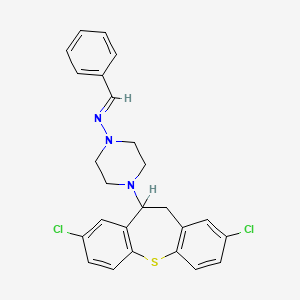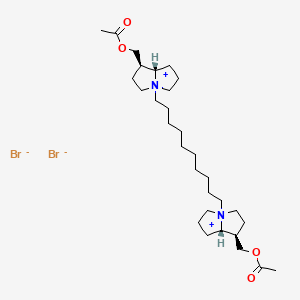
Trachelanthamidinium, 4,4'-decamethylenebis-, dibromide, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate is a chemical compound with the molecular formula C30H54Br2N2O4 and a molecular weight of 666.5688 g/mol . This compound is known for its unique structure, which includes two bromide ions and two acetate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize the production process. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the replacement of bromide or acetate groups with other functional groups.
Scientific Research Applications
Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cell viability and metabolic assays . In medicine, this compound could be explored for its potential therapeutic effects, although specific applications would require further research and validation.
In the industry, this compound might be used in the production of specialized chemicals or materials, leveraging its unique chemical properties to achieve desired outcomes in manufacturing processes.
Mechanism of Action
The mechanism of action of Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate can be compared with other similar compounds in terms of its chemical structure and properties. Similar compounds may include other bis-quaternary ammonium salts or compounds with similar functional groups
Some similar compounds include:
- Bis-quaternary ammonium salts with different alkyl chain lengths
- Compounds with similar bromide or acetate functional groups
These comparisons highlight the unique aspects of Trachelanthamidinium, 4,4’-decamethylenebis-, dibromide, diacetate, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
62960-83-2 |
|---|---|
Molecular Formula |
C30H54Br2N2O4 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
[(1R,8S)-4-[10-[(1R,8S)-1-(acetyloxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl]decyl]-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl acetate;dibromide |
InChI |
InChI=1S/C30H54N2O4.2BrH/c1-25(33)35-23-27-15-21-31(19-11-13-29(27)31)17-9-7-5-3-4-6-8-10-18-32-20-12-14-30(32)28(16-22-32)24-36-26(2)34;;/h27-30H,3-24H2,1-2H3;2*1H/q+2;;/p-2/t27-,28-,29-,30-,31?,32?;;/m0../s1 |
InChI Key |
CYALGGXROVKVAK-IQVYCLQASA-L |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[N+]2([C@H]1CCC2)CCCCCCCCCC[N+]34CCC[C@H]3[C@@H](CC4)COC(=O)C.[Br-].[Br-] |
Canonical SMILES |
CC(=O)OCC1CC[N+]2(C1CCC2)CCCCCCCCCC[N+]34CCCC3C(CC4)COC(=O)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


